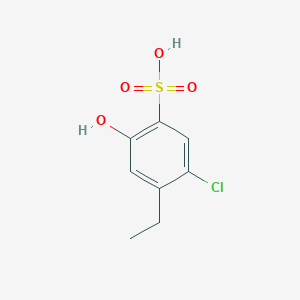

![molecular formula C14H14O6S4 B010677 [4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate CAS No. 107014-69-7](/img/structure/B10677.png)

[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

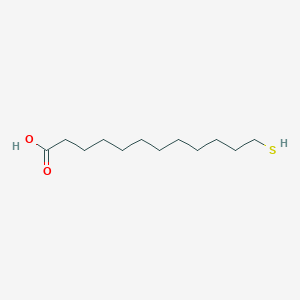

[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate, commonly known as MDPB, is a chemical compound with potential applications in scientific research. It belongs to the class of aryl disulfides and is known for its ability to act as a reducing agent.

Mechanism of Action

MDPB acts as a reducing agent by donating electrons to the compound being reduced. The disulfide bond in MDPB is broken, and the sulfur atoms in the compound are reduced to sulfhydryl groups. This process results in the formation of a stable product and the release of sulfur dioxide.

Biochemical and Physiological Effects:

MDPB has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. MDPB has been tested on various cell lines and has shown to have low cytotoxicity.

Advantages and Limitations for Lab Experiments

MDPB is a simple and efficient reducing agent that can be used in a wide range of organic synthesis reactions. It is also relatively inexpensive and readily available. However, MDPB has limitations in terms of its stability and solubility. It is also sensitive to air and moisture, which can affect its reactivity.

Future Directions

There are several potential future directions for research on MDPB. One area of interest is the development of new and improved synthesis methods for MDPB. Another area of interest is the investigation of its antioxidant and anti-inflammatory properties in vivo. Additionally, MDPB can be modified to improve its stability and solubility, which would increase its potential applications in organic synthesis.

Synthesis Methods

MDPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(4-methylsulfonyloxyphenyl)phenol with thiourea in the presence of a base, followed by the reaction of the intermediate product with methanesulfonyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

MDPB has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a reducing agent in the synthesis of various compounds, including aryl halides, nitro compounds, and quinones. MDPB can also be used as a catalyst in the reduction of ketones and aldehydes. Additionally, MDPB has been shown to have antioxidant properties and can be used in the synthesis of antioxidants.

properties

CAS RN |

107014-69-7 |

|---|---|

Product Name |

[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate |

Molecular Formula |

C14H14O6S4 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[4-[(4-methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate |

InChI |

InChI=1S/C14H14O6S4/c1-23(15,16)19-11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)20-24(2,17)18/h3-10H,1-2H3 |

InChI Key |

NEUYKNIIXDOKJY-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OS(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)SSC2=CC=C(C=C2)OS(=O)(=O)C |

synonyms |

Bis(4-methylsulfonyloxyphenyl) persulfide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)

![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)